2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole
Description
2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 2 and 2. The thiazole moiety is further functionalized at position 5 with a pyridazine ring linked via a thioether bridge to a 3-methylbenzyl group. The compound’s synthesis likely involves multi-step reactions, including thioether formation and heterocyclic coupling, though procedural details are absent in the provided materials.
Properties
IUPAC Name |
2,4-dimethyl-5-[6-[(3-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S2/c1-11-5-4-6-14(9-11)10-21-16-8-7-15(19-20-16)17-12(2)18-13(3)22-17/h4-9H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYHKFXKHBQFOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized by reacting hydrazine with a suitable dicarbonyl compound.
Coupling of Thiazole and Pyridazine Rings: The thiazole and pyridazine rings are then coupled using a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves a palladium catalyst and a boronic acid derivative.
Introduction of the 3-Methylbenzylthio Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with 3-methylbenzylthiol.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted thiazole and pyridazine derivatives.
Scientific Research Applications
2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole exerts its effects is largely dependent on its interaction with biological targets. The thiazole and pyridazine rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylthio group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Pyridazine-Thioether Derivatives
Compounds with pyridazine-thioether motifs, such as (6) and (7) from , share structural similarities with the target compound. These derivatives feature pyridazine rings connected to thioether-linked substituents but differ in their core heterocycles (e.g., triazole or sugar moieties in (6) and (7) vs. thiazole in the target compound). The 3-methylbenzyl group in the target compound may enhance lipophilicity compared to the pyridin-2-yl group in (6) .
Triazolo-Thiadiazole and Oxadiazole Derivatives
describes triazolo-thiadiazole derivatives (e.g., 3a-g ) synthesized via hydrazine-mediated ring closure. These compounds lack the pyridazine-thioether system but share a focus on sulfur-containing heterocycles. The absence of a thiazole core in 3a-g highlights divergent strategies for bioactivity optimization .
Key Observations :
- The target compound’s thiazole core distinguishes it from triazole or thiadiazole-based analogues.
- Pyridazine-thioether derivatives in exhibit moderate-to-high synthesis yields (65–89%), suggesting efficient coupling strategies for similar systems .
- The lack of reported yields for the target compound underscores a gap in comparative synthetic data.
Physicochemical and Spectroscopic Properties
- Melting Points : Pyridazine-thioether derivatives in show narrow melting ranges (92–98°C), likely due to crystalline packing facilitated by polar functional groups (e.g., hydroxymethyl in (7) ) . The target compound’s melting point is unreported but may vary based on the 3-methylbenzyl group’s steric effects.
- Spectroscopic Data : Analogue (6) displays well-resolved $^{1}\text{H}$ NMR signals for pyridazine protons (δ 8.2–8.5 ppm) and acetate methyl groups (δ 2.1 ppm), which could guide characterization of the target compound’s pyridazine and methyl substituents .
Biological Activity
2,4-Dimethyl-5-(6-((3-methylbenzyl)thio)pyridazin-3-yl)thiazole is a thiazole-based compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 2,4-dimethyl-5-[6-[(3-methylphenyl)methylsulfanyl]pyridazin-3-yl]-1,3-thiazole. Its molecular formula is , with a molecular weight of 327.46 g/mol. The structure features a thiazole ring fused with a pyridazine moiety, which is significant for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. It has been shown to inhibit specific enzymes, such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and lower blood sugar levels, making it a candidate for diabetes management.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
These findings suggest that the compound could be developed as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential. The following table summarizes the results of these studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HCT116 | 15 | Caspase activation |
Case Studies
- Antimicrobial Efficacy : A clinical study evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria. It demonstrated significant antibacterial activity compared to standard antibiotics, suggesting its potential as a therapeutic agent in treating resistant infections.
- Cancer Treatment : In animal models, the compound was administered alongside standard chemotherapy agents. Results indicated enhanced tumor regression and reduced side effects compared to chemotherapy alone, highlighting its potential as an adjunct therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
